1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
CAS No.:
Cat. No.: VC17744367
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine -](/images/structure/VC17744367.png)
Specification
Molecular Formula | C13H20N2 |
---|---|
Molecular Weight | 204.31 g/mol |
IUPAC Name | 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
Standard InChI | InChI=1S/C13H20N2/c1-11-3-5-12(6-4-11)9-14-13-7-8-15(2)10-13/h3-6,13-14H,7-10H2,1-2H3 |
Standard InChI Key | ICXUSBGNANYAER-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CNC2CCN(C2)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine reflects its pyrrolidine backbone, where the nitrogen atom at position 1 is bonded to a methyl group, and the nitrogen at position 3 is substituted with a 4-methylbenzyl moiety . Its molecular formula distinguishes it from structurally similar compounds such as (3S)-N-methyl-1-(4-methylphenyl)pyrrolidin-3-amine () , highlighting the importance of precise stereochemical and substituent identification.
Structural Representation
The compound’s SMILES notation (CN1CCC[C@H]1NC(C2=CC=C(C=C2)C)C
) and InChIKey (UUFVTWNUFANLCR-NSHDSACASA-N
) provide unambiguous representations of its connectivity and stereochemistry. The pyrrolidine ring adopts a puckered conformation, with the 4-methylbenzyl group introducing steric hindrance that influences reactivity .
Table 1: Key Identifiers of 1-Methyl-N-[(4-Methylphenyl)Methyl]Pyrrolidin-3-Amine
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 204.31 g/mol | |
CAS Registry Number | 1250891-31-6 | |
XLogP3 (Partition Coefficient) | 2.2 |
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves a multi-step process:
-
Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the pyrrolidine core.
-
Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution using 4-methylbenzyl chloride .
-
Methylation: Quaternization of the tertiary amine with methyl iodide under basic conditions .
Scale-Up and Purification
Large-scale production employs batch reactors operated at 50–80°C with catalysts like palladium on carbon to enhance yield . Purification via column chromatography or recrystallization from ethanol ensures a purity ≥97% , as mandated for pharmaceutical intermediates.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s calculated partition coefficient (XLogP3 = 2.2) suggests moderate lipophilicity, favoring membrane permeability. Its hydrogen bond donor/acceptor counts (1 and 2, respectively) further influence solubility in polar solvents like water (≈15 mg/mL at 25°C) .
Table 2: Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 | |
Rotatable Bond Count | 2 | |
Topological Polar Surface Area | 24.5 Ų |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The tertiary amine undergoes quaternization with alkyl halides, forming ammonium salts relevant to ionic liquid synthesis . For example, reaction with methyl bromide yields a cationic surfactant precursor :
Oxidation and Degradation
Exposure to strong oxidizers like potassium permanganate cleaves the pyrrolidine ring, generating succinimide derivatives. Stability studies indicate decomposition above 200°C, necessitating inert storage conditions .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antipsychotic agents, notably in the synthesis of risperidone analogs . Its chiral center enables enantioselective catalysis in asymmetric syntheses .
Material Science
Functionalization with acrylate groups yields photopolymerizable monomers for dental resins, leveraging its amine-mediated crosslinking.
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